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magnesium;2-propylpentanoate

Cat. No.: B15288997
M. Wt: 310.71 g/mol
InChI Key: LKLLHOIUJVEAGU-UHFFFAOYSA-L
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Description

Contextualization within the Chemical Sciences

Magnesium;2-propylpentanoate (B1229163) is an organometallic compound, specifically a magnesium salt of a carboxylic acid. nih.gov Its chemical formula is C16H30MgO4, and it has a molecular weight of approximately 310.71 g/mol . nih.gov The structure consists of a central magnesium ion (Mg2+) coordinated to two molecules of 2-propylpentanoate (valproate).

From a chemical synthesis perspective, methods have been developed to produce crystalline forms of magnesium;2-propylpentanoate. One such method involves the reaction of valproic acid with magnesium alkoxides, such as magnesium ethoxide, in an alcoholic solution. google.com This process yields a microcrystalline product. google.com The solubility of this compound varies depending on the solvent, being most soluble in methanol, followed by ethanol (B145695), and less so in other alcohols. google.com

The stability of this compound has also been a subject of study. It is reported to be a stable compound, showing no degradation when subjected to stress conditions such as reflux with acid or alkali, high temperatures, or UV light exposure. sphinxsai.com This stability is a key characteristic for its potential use in various research applications.

Historical Trajectory of 2-Propylpentanoic Acid and its Salts in Fundamental Research

The parent compound, 2-propylpentanoic acid (valproic acid), was first synthesized in 1882 by Beverly S. Burton. researchgate.netwikipedia.org For many decades, it was utilized primarily as a solvent in organic chemistry laboratories, considered to be metabolically inert. wikipedia.orgumn.edu

A pivotal moment in the history of valproic acid occurred in 1962 when French researcher Pierre Eymard serendipitously discovered its anticonvulsant properties. wikipedia.org While using it as a vehicle for other compounds being screened for anti-seizure activity, he observed that it prevented convulsions in laboratory rats. wikipedia.org This accidental finding shifted the trajectory of valproic acid from a simple solvent to a compound of significant interest in neuroscience and pharmacology.

Following this discovery, various salts of valproic acid were developed and investigated. Sodium valproate, for instance, became widely used. researchgate.net Another significant development was the creation of divalproex sodium, a stable coordination compound of sodium valproate and valproic acid, which is less hygroscopic than sodium valproate, making it more suitable for certain pharmaceutical applications. researchgate.net

The exploration of different salts of valproic acid, including the magnesium salt, represents a continued effort to understand and potentially modulate the compound's physicochemical and biological properties. google.com

Scope of Academic Inquiry into this compound

Academic research into this compound has focused on several key areas, largely stemming from the known activities of its constituent ions: the valproate anion and the magnesium cation.

The valproate component is known to influence neurotransmitter levels, particularly by increasing the concentration of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. cancer.govpatsnap.com This is achieved by inhibiting enzymes responsible for GABA catabolism. cancer.gov Additionally, valproic acid is recognized as a histone deacetylase (HDAC) inhibitor, a mechanism that can induce tumor cell differentiation and apoptosis in cancer research models. nih.govcancer.gov

Research has also delved into the synthesis and characterization of different forms of this compound, such as magnesium valproate hydrate. google.com Studies have focused on developing and validating analytical methods, like gas chromatography, for the accurate quantification of magnesium valproate. sphinxsai.com The compound's potential as a neuroprotective agent has also been a subject of investigation. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C16H30MgO4 nih.gov
Molecular Weight 310.71 g/mol nih.gov
Appearance White or almost white hygroscopic crystalline powder sphinxsai.com
Melting Point 220°C sphinxsai.com
Flash Point 116.6°C lookchem.com

Table 2: Key Research Findings

Research Area Finding Source
Synthesis Can be prepared in a crystalline form by reacting valproic acid with magnesium alkoxides in an alcoholic solution. google.com
Stability Stable under stress conditions including acid/alkali reflux, high temperature, and UV exposure. sphinxsai.com
Analytical Method A validated gas chromatography method is available for its assay. sphinxsai.com
Mechanism of Action (Valproate) Inhibits GABA catabolism and acts as a histone deacetylase inhibitor. cancer.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30MgO4 B15288997 magnesium;2-propylpentanoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30MgO4

Molecular Weight

310.71 g/mol

IUPAC Name

magnesium;2-propylpentanoate

InChI

InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

LKLLHOIUJVEAGU-UHFFFAOYSA-L

Canonical SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Synthetic Pathways for Magnesium;2-Propylpentanoate (B1229163)

The creation of magnesium;2-propylpentanoate is primarily achieved through direct synthesis involving valproic acid and a suitable magnesium-containing precursor. The choice of reactants and reaction conditions is critical for the purity and yield of the final product.

The predominant method for synthesizing this compound involves the reaction of valproic acid with a magnesium precursor in an alcoholic medium. e3s-conferences.orgnih.gov A highly effective approach utilizes magnesium alkoxides, such as magnesium ethoxide or magnesium methoxide, in an alcoholic solvent like ethanol (B145695) or methanol. e3s-conferences.orgnih.gov This reaction is typically carried out using substantially stoichiometric amounts of the reactants. e3s-conferences.orgnih.gov The magnesium salt can then be isolated from the solution by conventional methods, such as solvent evaporation or by inducing precipitation through the addition of a liquid in which magnesium valproate is insoluble, like acetone (B3395972). e3s-conferences.orgacs.org

An alternative, though less favored, method involves the reaction of valproic acid with magnesium oxide in an alcoholic medium. nih.govacs.org This process is conducted in a suspension, which necessitates vigorous stirring and is associated with long reaction times. acs.org A significant drawback of this method is the potential for the final product to be contaminated with unreacted magnesium oxide, which can co-precipitate with the desired magnesium valproate. nih.govacs.org

The general reaction for the synthesis using a magnesium alkoxide can be represented as:

2C₈H₁₆O₂ (Valproic Acid) + Mg(OR)₂ (Magnesium Alkoxide) → Mg(C₈H₁₅O₂)₂ (this compound) + 2ROH (Alcohol)

Table 1: Comparison of Precursors for this compound Synthesis

Precursor Reaction Medium Key Characteristics
Magnesium Alkoxides (e.g., ethoxide, methoxide) Alcoholic Solution Allows for stoichiometric reactions, leading to a purer product and high yield. e3s-conferences.orgnih.gov
Magnesium Oxide Alcoholic Suspension Reaction is slow and can lead to contamination of the final product with unreacted starting material. nih.govacs.org

The optimization of reaction conditions is crucial for maximizing the yield and ensuring the purity of this compound. A key factor in the synthesis is the use of substantially stoichiometric amounts of valproic acid and the magnesium precursor, particularly when using magnesium alkoxides. e3s-conferences.orgnih.gov This approach minimizes the presence of unreacted starting materials in the final product, simplifying purification. nih.govacs.org For instance, when magnesium ethoxide is used, a slight stoichiometric excess of valproic acid (1% to 3%) may be employed to ensure the complete reaction of freshly prepared magnesium ethoxide. nih.gov

The choice of solvent and precipitation method also plays a significant role. Alcoholic solvents like ethanol are commonly used. e3s-conferences.orgnih.gov Following the reaction, the addition of acetone is an effective method for precipitating the magnesium valproate, yielding a microcrystalline product. e3s-conferences.orgacs.org This process, when properly controlled, can result in high yields, with reports of up to 95% of the theoretical amount without the need for further extensive purification. acs.org The optimization of these parameters is essential for developing efficient and scalable synthetic processes. beilstein-journals.orgsemanticscholar.org

Synthesis of Related 2-Propylpentanoic Acid Salts and Analogs for Comparative Chemical Studies

To understand the structure-activity relationships and to explore novel chemical entities, various salts and analogs of 2-propylpentanoic acid have been synthesized. These comparative studies are vital for the development of new therapeutic agents.

The synthesis of other alkali and alkaline earth metal salts of valproic acid, such as sodium, calcium, and lithium valproate, is also of significant interest.

Sodium Valproate can be synthesized through the neutralization of valproic acid with sodium hydroxide (B78521). e3s-conferences.org A detailed method involves the reaction of diethyl malonate with 1-bromo-n-propane in the presence of sodium ethoxide. google.comgoogle.com The resulting intermediate undergoes hydrolysis and then decarboxylation at elevated temperatures to yield valproic acid. e3s-conferences.orgcsfarmacie.cz The purified valproic acid is then neutralized with a sodium hydroxide solution to form sodium valproate, which can be crystallized. e3s-conferences.orggoogle.com The pH is typically adjusted to a range of 8 to 10 to ensure the stability of the final product. e3s-conferences.org

Calcium Valproate preparation is also documented. For instance, German patents describe the synthesis of this salt. google.com The formation of various complexes, such as a dimer of one molecule of valproic acid with half a mole of calcium valproate, has been reported. google.com

Lithium Valproate is often studied in combination with lithium for therapeutic purposes. nih.govpsychiatrienet.nlnih.govresearchgate.net While the direct synthesis from valproic acid is less detailed in readily available literature compared to the sodium salt, the principles of acid-base neutralization would apply, involving the reaction of valproic acid with a suitable lithium base.

Table 2: Overview of 2-Propylpentanoic Acid Salt Synthesis

Salt Common Synthetic Route Key Reactants
Sodium Valproate Neutralization of valproic acid. e3s-conferences.org Valproic Acid, Sodium Hydroxide
Calcium Valproate Reaction of valproic acid with a calcium source. google.com Valproic Acid, Calcium source
Lithium Valproate Typically studied in combination; synthesis would involve neutralization. nih.govpsychiatrienet.nl Valproic Acid, Lithium base

The design and synthesis of chemically modified derivatives of valproic acid are aimed at improving its pharmacological profile.

Urea (B33335) and Amide Derivatives: A number of amide and urea derivatives of valproic acid and its constitutional isomers have been synthesized and evaluated. nih.govacs.orgnih.govacs.org For example, valpromide, the amide derivative of valproic acid, is a known compound. ispub.com Further derivatization can be achieved by reacting the acid chloride of valproic acid (prepared using thionyl chloride) with various amines or hydrazine (B178648) hydrate. ispub.com The synthesis of urea derivatives often involves modifying the alkyl side chains of the carboxyl moiety of the corresponding acids. acs.org Several of these derivatives, such as propylisopropylacetylurea and diisopropylacetylurea, have been synthesized for comparative studies. nih.govacs.org

Cyclopropyl (B3062369) Analogs: To create more rigid structures and explore the impact on biological activity, cyclopropyl analogs of valproic acid have been developed. acs.orgacs.org An example is the synthesis of amide and urea derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA). acs.org These syntheses provide a platform to study how structural constraints influence the compound's properties. For instance, N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide and 2,2,3,3-tetramethylcyclopropanecarbonylurea (B1248854) have been synthesized and studied. acs.org

Structural Characterization and Elucidation

Molecular Structure and Conformational Analysis

The molecular formula for magnesium;2-propylpentanoate (B1229163) is C16H30MgO4. nih.govchemnet.comchemnet.com It consists of a central magnesium ion coordinated to two 2-propylpentanoate anions. nih.gov The 2-propylpentanoate portion is derived from valproic acid. nih.govcancer.gov

The 2-propylpentanoate anion, the conjugate base of valproic acid, possesses a chiral center at the second carbon atom, where the propyl group is attached. However, commercially available valproic acid is typically a racemic mixture, and therefore, magnesium;2-propylpentanoate is also generally used as a mixture of stereoisomers. The conformation of the 2-propylpentanoate anion is influenced by the flexible nature of its alkyl chains. This flexibility allows for various spatial arrangements of the propyl and pentanoate groups. The symmetric structure and medium-length alkyl chains of the valproate ion are thought to be significant factors in its crystalline packing and interactions. researchgate.netresearchgate.net The conformational flexibility of these aliphatic chains may also facilitate the inclusion of solvent molecules, such as water, into the crystal lattice. nih.gov

Solid-State Chemistry and Crystallography

The solid-state properties of this compound are critical for its stability and formulation.

A crystalline form of magnesium valproate can be produced by reacting valproic acid with magnesium alkoxides, such as magnesium ethoxide, in an alcoholic solution. google.com This method yields a microcrystalline product. google.com The resulting salt can be precipitated by adding a liquid in which it is insoluble, like acetone (B3395972). google.com

Studies on the closely related sodium valproate have revealed the existence of multiple solid-state forms, including several hydrates and solvates. researchgate.netresearchgate.netnih.gov For instance, eight different solid forms of sodium valproate have been identified, varying in their stability and hygroscopicity. researchgate.netnih.gov These include extremely hygroscopic polycrystalline hydrates and more stable acid-stabilized stoichiometric solvates. researchgate.netnih.gov The formation of these various solid forms is attributed to the symmetric structure and medium alkyl chain length of the valproate ion, which, in its most stable conformation, may not pack efficiently without leaving voids that can be occupied by solvent molecules. researchgate.netresearchgate.net

In the solid state, the valproate anions and the metal cations, along with any solvent molecules, arrange into a specific three-dimensional lattice. In the case of sodium valproate, the crystal structure of one of its solvated forms revealed the formation of stable sodium-oxygen clusters. researchgate.net These clusters are surrounded by the alkyl chains of the valproate anions, creating a lipophilic layer. researchgate.net This arrangement of ionic cores shielded by nonpolar groups is a key feature of the supramolecular assembly. researchgate.net The conformational flexibility of the valproate ion's alkyl chains plays a significant role in the packing of these structures. researchgate.netresearchgate.net

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and bonding within this compound.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of metal valproate salts, IR spectra provide information about the coordination of the carboxylate group to the metal ion. For instance, in the IR spectra of magnesium nitrate (B79036) hexahydrate, characteristic bands for the nitrate group are observed. researchgate.net Similarly, for this compound, one would expect to observe characteristic absorption bands for the carboxylate group (COO-). The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group can indicate the nature of its coordination to the magnesium ion (e.g., monodentate, bidentate, or bridging).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are employed to identify the chemical environment of the hydrogen and carbon atoms within the 2-propylpentanoate ligand.

In ¹H NMR spectroscopy of the valproate moiety, distinct signals corresponding to the different proton groups are observed. nih.gov Analysis in a suitable solvent like D₂O reveals characteristic peaks for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons. The terminal methyl groups of the propyl chains typically appear as a triplet at the most upfield position, while the methylene groups present as complex multiplets. The single methine proton, alpha to the carboxylate group, is found further downfield.

¹³C NMR provides complementary information, showing distinct resonances for each carbon atom in the 2-propylpentanoate structure, confirming the carbon backbone. nih.gov Analysis of metabolites in urine has successfully utilized both 1D and 2D NMR sequences to identify and quantify valproate, showcasing the technique's power in structural confirmation. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound Data based on characteristic values for the valproate anion.

Proton TypeChemical Shift (ppm)Multiplicity
CH₃0.82–0.91Triplet (t)
CH₂1.2–1.5Multiplet (m)
CHCO2.15–2.28Multiplet (m)

This interactive table summarizes the key proton signals observed in the NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized primarily for the quantitative analysis of this compound rather than for detailed structural elucidation. The 2-propylpentanoate anion lacks an extensive system of conjugated π-electrons or a significant chromophore that would absorb strongly in the near-UV or visible range. researchgate.net Its primary UV absorbance is associated with the carboxylate functional group, which occurs in the far-UV region of the electromagnetic spectrum.

In practical applications, such as high-performance liquid chromatography (HPLC), UV detection is set at a low wavelength to quantify the compound. For instance, a selective UPLC method for determining magnesium valproate and its impurities uses a UV detector set at 215 nm. nih.govresearchgate.net The binding of the magnesium ion to the carboxylate is primarily ionic and does not typically create new, significant absorption bands in the 200-800 nm range, unlike the complexation of magnesium with large organic chromophores like porphyrins or phthalocyanines, which show distinct Q bands in the visible region. researchgate.netresearchgate.net Studies on other magnesium complexes show that UV-Vis spectra can be used to determine the stoichiometry of complexes when the ligand has a suitable chromophore. ijpras.com

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and fragmentation pattern of this compound. The molecular formula for the compound is [C₈H₁₅O₂]₂Mg, with a corresponding molecular weight of approximately 310.71 g/mol . scbt.com

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been effectively used for its determination. In positive ion mode using electrospray ionization (ESI), the parent molecule can be detected. A specific and sensitive method for the determination of magnesium valproate in plasma utilized the multiple reaction monitoring (MRM) transition of m/z 312.4 → 102.2. magtechjournal.com The precursor ion at m/z 312.4 corresponds to the magnesium valproate complex, [Mg(C₈H₁₅O₂)]⁺, and its fragmentation to m/z 102.2 provides structural confirmation and quantitative accuracy. magtechjournal.com Point-of-care mass spectrometry has also been developed for the rapid quantification of valproic acid, demonstrating the robustness of MS techniques for analyzing this molecule. nih.gov

Table 2: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula[C₈H₁₅O₂]₂Mg scbt.com
Molecular Weight310.71 g/mol scbt.com
HPLC-MS/MS Transition (Positive Ion Mode)m/z 312.4 → 102.2 magtechjournal.com

This interactive table provides key mass spectrometric details for the compound.

Circular Dichroism (CD) Spectroscopy for Structural Stability Studies

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying the structure of chiral molecules, particularly for determining the secondary and tertiary structures of proteins and assessing their stability. researchgate.net

However, the 2-propylpentanoate molecule is achiral; it does not possess a stereocenter and is not optically active. Consequently, this compound itself does not produce a CD spectrum. Therefore, CD spectroscopy is not an applicable technique for the direct study of its structure or the structural stability of the salt in solution. The technique would only become relevant if the valproate anion were to interact with a chiral environment, such as binding to a protein, which could induce a CD signal.

Coordination Chemistry of Magnesium with 2-Propylpentanoate

The interaction between the magnesium ion (Mg²⁺) and the 2-propylpentanoate anion is governed by the principles of coordination chemistry. Magnesium, a Group 2 alkaline earth metal, typically forms stable coordination complexes. nih.gov

Ligand Binding Modes and Coordination Geometries

In its coordination complexes, the Mg²⁺ ion most commonly exhibits a coordination number of six, adopting a nearly perfect or distorted octahedral geometry. nih.govupenn.edu The ligands in the case of this compound are the carboxylate anions and, typically, water molecules, especially in aqueous environments.

The carboxylate group of the 2-propylpentanoate ligand can bind to the central magnesium ion in several ways:

Monodentate: One of the carboxylate oxygen atoms binds to the magnesium ion.

Bidentate: Both oxygen atoms of the carboxylate group bind to the same magnesium ion, forming a chelate ring. acs.org

The binding mode is determined by a competition between the metal cation and other surrounding ligands (like water) for the second oxygen atom of the carboxylate group. acs.org Often, the magnesium ion exists as a hexaaquo magnesium core, [Mg(H₂O)₆]²⁺, where six water molecules form the inner coordination sphere in a stable octahedral arrangement. nih.govupenn.edu The 2-propylpentanoate anions can then interact with this core through outer-sphere coordination, forming hydrogen bonds with the coordinated water molecules. nih.gov Alternatively, one or more water molecules can be displaced by the carboxylate ligand to form an inner-sphere complex.

Influence of Carboxylate Anions on Magnesium Coordination Complexes

In magnesium complexes, water molecules play a crucial role in stabilizing the monodentate binding mode of carboxylate ligands. acs.org The total charge of the metal complex and the degree of solvent exposure at the metal-binding site are also critical factors that dictate the final coordination geometry and ligand binding mode. acs.org The presence of the two propyl groups on the 2-propylpentanoate ligand introduces steric bulk, which can also influence the packing within the solid-state structure and the preferred coordination geometry.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in understanding how the valproate ion and its associated magnesium cation may interact with biological targets at an atomic level.

The therapeutic actions of magnesium;2-propylpentanoate (B1229163) are linked to its active moiety, the valproate ion, and potentially modulated by the magnesium ion. The mechanisms are thought to involve the alteration of voltage-gated sodium channel properties and an increase in the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, possibly by inhibiting GABA-catabolizing enzymes. nih.gov

Molecular docking studies have been performed on valproic acid with potential biological targets. For instance, in a study investigating interactions with voltage-gated calcium channels (CaV), which are implicated in seizure formation, valproic acid was docked to the human CaV3.1 channel (PDB ID: 6KZP). The study determined a binding affinity for valproic acid, providing a quantitative measure of the interaction strength. researchgate.net

Table 1: Molecular Docking Results for Valproic Acid
LigandMacromolecular TargetPDB IDBinding Affinity (kcal/mol)Reference
Valproic AcidVoltage-gated calcium channel (CaV3.1)6KZP-4.9 researchgate.net

The biological activity of a flexible molecule like the 2-propylpentanoate anion is dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy).

For the development of robust Quantitative Structure-Activity Relationship (QSAR) models of valproic acid analogues, the calculation of electronic descriptors is performed for the energetically most stable conformers. nih.gov This highlights that identifying the lowest energy conformations is a prerequisite for accurately predicting biological activity. By understanding the conformational landscape, researchers can identify the specific shapes that are most likely to bind to a biological target, providing insights into the molecule's mechanism of action.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to study the properties of molecules. These methods provide detailed information about electronic structure and can be used to model chemical reactions.

The electronic structure of magnesium;2-propylpentanoate is characterized by the ionic bond between the magnesium cation (Mg²⁺) and two 2-propylpentanoate anions. Quantum chemical calculations can determine the distribution of electric charge within the valproate anion, identifying regions that are electron-rich (negatively charged) or electron-poor (positively charged). The carboxylate group (-COO⁻) is the primary site of negative charge, making it a key feature for electrostatic interactions with biological targets.

Studies on related magnesium-containing compounds using Density Functional Theory (DFT) show that magnesium ions significantly polarize their coordination environment. rsc.orgnih.gov The Mg²⁺ ion acts as a strong Lewis acid, capable of accepting electron density and stabilizing negative charges. nih.gov

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. For the valproate anion, the HOMO would likely be located on the electron-rich carboxylate group, while the LUMO would be associated with the carbon backbone. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. While specific calculations for magnesium valproate are not widely published, the principles of quantum chemistry provide a framework for understanding its electronic properties. rsc.orgarxiv.org

Computational chemistry can be used to model the step-by-step process of chemical reactions, including metabolic pathways. By calculating the energy of reactants, transition states, and products, researchers can map out the most likely reaction pathway.

For instance, computational studies on the elimination reactions of ketones, which share structural features with valproate, have been performed using DFT. These studies show that such reactions can proceed through a six-membered cyclic transition state. researchgate.net While not directly studying valproate metabolism, these models demonstrate the methodology that can be applied.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

Studies on a series of valproic acid metabolites and analogues have successfully used 2D and 3D QSAR approaches to investigate the structural requirements for anticonvulsant activity. nih.gov These models have established that the lipophilicity (the tendency of a compound to dissolve in fats or lipids) is a crucial factor. The results from both 2D and 3D QSAR analyses suggest that substitution at the alpha-position of the carboxylic acid is essential for higher activity. The 3D QSAR models, which consider the 3D shape of the molecules, are particularly useful for describing the steric and electrostatic fields that are important for biological activity. nih.gov

QSAR models have also been developed to predict the toxicity of valproic acid. By integrating data from similar chemicals (read-across) with QSAR models, researchers have been able to predict the No-Observed-Adverse-Effect Level (NOAEL) for repeated-dose toxicity and developmental toxicity. jst.go.jpnih.gov These in silico predictions were found to be in good agreement with experimental values, demonstrating the potential of these computational tools in safety and risk assessment. jst.go.jp

Table 2: Key Findings from QSAR Studies on Valproic Acid and Analogues
QSAR ApproachKey Finding/PredictionReference
2D and 3D QSARLipophilicity and substitution at the alpha-position are important for anticonvulsant activity. nih.gov
Artificial Neural Network-based QSARPredicted a repeated-dose NOAEL of 148 mg/kg/day. jst.go.jpnih.gov
Integrated Read-Across and QSARPredicted a developmental toxicity NOAEL of 100 mg/kg/day. jst.go.jpnih.gov

Identification of Key Molecular Descriptors for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies on valproic acid (VPA) and its analogues have identified several key molecular descriptors that are critical in defining the chemical reactivity and biological activity of the valproate component of this compound. These descriptors fall into several categories, including electronic, topological, and geometrical parameters.

Research has shown that the electronic characteristics of the polar carboxylate group are fundamental to the molecule's interactions. acs.org Computational analyses, such as those employing Density Functional Theory (DFT), have been used to calculate and understand these properties. nih.govresearchgate.net Key electronic descriptors include atomic charges and the distribution of electron density, which can be analyzed using methods like Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and the Electron Localization Function (ELF). nih.govconicet.gov.ar These analyses reveal that the delocalization of electron density within the carboxylate moiety is a significant factor influencing its reactivity. nih.govconicet.gov.ar

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is another consistently important descriptor. nih.govnih.gov A higher log P value, indicating greater lipid solubility, is directly related to the anticonvulsant activity of valproate metabolites, likely by facilitating passage across the blood-brain barrier. nih.gov

Steric and geometrical descriptors also play a vital role. The three-dimensional arrangement of the molecule, including its volume and surface area, influences its ability to interact with biological targets. nih.govnih.gov Studies have suggested that substitution at the alpha-position of the carboxylic acid is essential for higher activity, highlighting the importance of the molecule's shape. nih.gov

The table below summarizes some of the key molecular descriptors identified in theoretical studies of valproic acid and its derivatives, which are applicable to the valproate anion in this compound.

| Topological | Connectivity Indices | Describe the branching and connectivity of the carbon skeleton, influencing physical properties. |

Derivation of Structure-Property Relationships from Theoretical Parameters

Building upon the identification of key molecular descriptors, theoretical studies have established significant structure-property relationships (SPRs) for the valproate moiety. These relationships provide a predictive framework for understanding how modifications to the molecular structure can impact its physicochemical and biological properties.

A primary structure-property relationship identified is the direct correlation between lipophilicity and anticonvulsant activity. nih.gov QSAR analyses have demonstrated that metabolites of valproic acid with higher log P values tend to be more potent anticonvulsants. nih.gov This suggests that the ability of the molecule to partition into lipid environments is a critical factor for its therapeutic effect.

Furthermore, computational studies have elucidated the relationship between the electronic structure of the carboxylate group and the molecule's stability and interaction potential. The planarity of the O=C-X (where X is the oxygen of the carboxylate) fragment and the delocalization of electrons are associated with the chemical stability of the group. conicet.gov.ar Distortions from planarity can influence the molecule's reactivity. conicet.gov.ar These electronic properties are believed to be important for the initial electrostatic interactions between the valproate anion and its biological targets. acs.org

The steric properties of the molecule also form the basis of important SPRs. It has been shown that anticonvulsant potency is highly correlated with molecular volume and lipophilicity, rather than specific shape parameters, which has led to the suggestion that the plasma membrane, rather than a specific receptor site, may be a key mediator of its effects. nih.gov

The table below outlines the key structure-property relationships derived from theoretical parameters for the valproate component of this compound.

| Substitution at the α-carbon | Geometrical and Electronic Descriptors | Modulates the steric and electronic environment of the carboxylate group, enhancing activity. nih.gov |

Biochemical and Molecular Mechanism Investigations Fundamental Level

Modulation of Neurotransmitter Systems at the Molecular and Enzymatic Levels

Magnesium valproate's influence is most prominently observed in its modulation of key neurotransmitter systems, primarily the gamma-aminobutyric acid (GABA) and glutamate (B1630785) pathways. patsnap.com It also exerts an influence on other systems, such as dopamine (B1211576). nih.govnorthwestern.edu

Effects on Gamma-Aminobutyric Acid (GABA) Metabolism and Synthesis

The valproate component of the compound is known to enhance GABAergic neurotransmission by increasing the availability of GABA, a primary inhibitory neurotransmitter in the central nervous system. patsnap.compatsnap.com This is achieved through a multi-pronged action on the key enzymes responsible for GABA's synthesis and degradation. patsnap.comresearchgate.net

Summary of Valproate's Effects on GABA-Related Enzymes

Enzyme Action Consequence
GABA Transaminase (GABA-T) Inhibition Decreases GABA breakdown. patsnap.compatsnap.com
Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition Decreases GABA breakdown. patsnap.comnih.gov

Valproic acid acts as an inhibitor of GABA transaminase (GABA-T), an enzyme crucial for the catabolism of GABA. patsnap.compatsnap.com By inhibiting GABA-T, valproate effectively reduces the breakdown of GABA, leading to higher concentrations of this inhibitory neurotransmitter in the brain. patsnap.compatsnap.com This elevation of GABA levels enhances inhibitory signals in the nervous system. patsnap.com

In addition to its effects on GABA-T, valproate is also a potent inhibitor of succinic semialdehyde dehydrogenase (SSADH), another key enzyme in the GABA degradation pathway. patsnap.comnih.gov The inhibition of SSADH further contributes to the accumulation of GABA. patsnap.com Interestingly, while valproic acid is known to inhibit residual SSADH activity, one case report documented therapeutic efficacy for magnesium valproate in a patient with SSADH deficiency, suggesting a complex role that may involve the magnesium ion. nih.govresearchgate.netnih.gov

Valproate is also understood to stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from its precursor, the excitatory neurotransmitter glutamate. patsnap.compatsnap.comnih.gov Studies have shown that valproate can significantly enhance the activity of GAD in various brain regions. nih.gov Research on forebrain stem cells revealed that valproate treatment led to a tenfold increase in neurons that were positive for GAD65/67, indicating a substantial boost in the brain's capacity for GABA synthesis. nih.gov

Interactions with Glutamate System Components (e.g., NMDA Receptor Antagonism by Magnesium)

The compound's interaction with the glutamate system is largely driven by the magnesium ion, which acts as a natural antagonist to the N-methyl-D-aspartate (NMDA) receptor. patsnap.com The valproate moiety also contributes by modulating glutamate transporters. nih.gov

The magnesium ion plays a critical physiological role by blocking the NMDA receptor's ionophore in a voltage-dependent manner under normal conditions. umich.edunih.gov This action prevents excessive influx of calcium into neurons, thereby reducing neuronal hyperexcitability and protecting against excitotoxicity. patsnap.comumich.edu

A study using in vivo electrophysiology directly compared the effects of magnesium valproate (Mg-VPA) with sodium valproate (Na-VPA) on pyramidal neurons in the medial prefrontal cortex. nih.govresearchgate.net The findings highlighted the distinct contribution of the magnesium ion.

Comparative Effects of Mg-VPA vs. Na-VPA on Excitatory Amino Acid Responses

Receptor Target Finding Reference
NMDA Mg-VPA blocked excitatory responses more frequently than Na-VPA. nih.govresearchgate.net
Quisqualate Both Mg-VPA and Na-VPA equally blocked excitatory responses. nih.govresearchgate.net

These results suggest that the magnesium component of magnesium valproate provides an enhanced antagonistic effect at the NMDA receptor compared to other salt forms of valproate. nih.govresearchgate.net Furthermore, research indicates that valproate itself can prevent the downregulation of astroglial glutamate transporters, which helps in maintaining normal extracellular glutamate levels in the spinal cord. nih.gov

Influence on Other Neurotransmitter Systems (e.g., Dopamine Modulation)

Research has shown that valproate can modulate the dopamine signaling pathway. One proposed mechanism involves the induction of Prostate Apoptosis Response-4 (Par-4), an intracellular modulator of the dopamine D2 receptor (DRD2). nih.gov This suggests a link between valproate's action and changes in DRD2-mediated signaling processes. nih.gov

Furthermore, studies in rats have demonstrated that valproate can increase the release of dopamine in the medial prefrontal cortex in a dose-dependent manner, an effect that appears to be mediated by the activation of 5-HT(1A) receptors. northwestern.edu

Effect of Valproic Acid on Extracellular Dopamine in Rat Medial Prefrontal Cortex

Valproic Acid Dose Outcome Reference
50 mg/kg No significant increase northwestern.edu
250 mg/kg Significant increase in extracellular dopamine northwestern.edu

However, the clinical relevance of this dopamine modulation remains under investigation. A positron emission tomography (PET) study conducted on neuroleptic- and mood-stabilizer-naive human patients experiencing mania found that treatment with valproate did not alter dopamine D2 receptor density. psychiatryonline.org This highlights a potential discrepancy between preclinical animal models and human clinical studies that requires further research.

Ion Channel Modulation at the Molecular and Biophysical Levels

The activity of magnesium;2-propylpentanoate (B1229163), the magnesium salt of valproic acid, extends to the direct modulation of ion channels, which are fundamental to neuronal excitability. Its effects on voltage-gated sodium and calcium channels are key aspects of its molecular mechanism.

Effects on Voltage-Gated Sodium Channels

Magnesium;2-propylpentanoate influences neuronal excitability by interacting with voltage-gated sodium channels (VGSCs). pnas.orgnih.gov Unlike many anticonvulsant compounds that bind within the channel's pore, research indicates a distinct mechanism for the valproate component. pnas.orgnih.gov

Biophysical and computational studies using the prokaryotic NavMs sodium channel as a model have revealed that valproic acid (VPA) binds to the voltage sensor domain of the channel rather than the central hydrophobic cavity of the pore. pnas.orgnih.gov This interaction with the voltage sensor destabilizes the channel. nih.gov Functionally, this binding influences both the block and the inactivation rates of the channel, although with a lower efficacy compared to more classical channel-blocking drugs. pnas.orgnih.gov Other research suggests that VPA stabilizes the fast-inactivated state of VGSCs, which contributes to the limitation of high-frequency repetitive firing of action potentials. tandfonline.com This action reduces the number of channels available to open, thereby decreasing neuronal hyperexcitability. tandfonline.com

Table 1: Summary of this compound Effects on Voltage-Gated Sodium Channels

AspectFindingReference
Binding SiteBinds to the voltage sensor domain, not the pore domain. pnas.org, nih.gov
Biophysical EffectDestabilizes the channel structure. nih.gov
Functional ModulationInfluences channel block and inactivation rates. pnas.org
MechanismStabilizes the fast-inactivated state of the channel. tandfonline.com

Effects on T-type Calcium Channels

This compound also modulates low-voltage-activated T-type calcium channels, which are crucial in regulating neuronal firing patterns, particularly rhythmic burst firing associated with certain types of seizures. nih.gov The interaction is complex, involving both direct channel blockade and indirect regulation of channel expression.

Studies in acutely isolated thalamocortical neurons from rats have shown that valproate directly blocks T-type calcium currents. nih.gov Interestingly, the extent of this blockade was more significant in a rat model of absence epilepsy (WAG/Rij rats) compared to control rats, suggesting a state-dependent or subtype-specific interaction. nih.gov

Beyond direct blockade, valproate also affects T-type calcium channels at the transcriptional level. In neural progenitor cells, valproic acid has been found to up-regulate the transcription of genes encoding T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3). nih.gov This effect is mediated by its activity as a histone deacetylase inhibitor, leading to increased calcium influx in differentiated neurons. nih.gov

Epigenetic Regulation Mechanisms

A significant component of the molecular action of this compound involves epigenetic modifications, primarily through the inhibition of histone deacetylase enzymes. This action alters chromatin structure and modulates the expression of a wide array of genes.

Histone Deacetylase (HDAC) Inhibition (e.g., Specificity for HDAC2)

Magnesium valproate is a recognized inhibitor of histone deacetylases (HDACs), particularly class I HDACs. nih.govresearchgate.net Research has demonstrated that magnesium valproate exhibits approximately five times more potency against class I HDACs compared to other classes. researchgate.net This inhibition leads to the hyperacetylation of histones, which neutralizes the positive charge of lysine (B10760008) residues on histone tails, relaxing the chromatin structure and making DNA more accessible for transcription. nih.govnih.gov

Specifically, studies have highlighted its effect on HDAC2. In a model of cardiac hypertrophy, treatment with magnesium valproate was shown to decrease the expression of the pro-hypertrophic HDAC2 without significantly altering the expression of the anti-hypertrophic HDAC5. nih.govresearchgate.net Clinical research in patients with cervical cancer confirmed that magnesium valproate treatment leads to the inhibition of HDAC activity and the hyperacetylation of histones H3 and H4 in tumor tissues. nih.govbohrium.com

Table 2: Research Findings on HDAC Inhibition by this compound

Model SystemKey FindingReference
Cardiac Hypertrophy (Rat Model)Selectively decreases expression of pro-hypertrophic HDAC2. Identified as a potent class I HDAC inhibitor. nih.gov, researchgate.net
Cervical Cancer (Human Phase I Study)Inhibits deacetylase activity and induces hyperacetylation of histones H3 and H4 in tumor tissue. nih.gov, bohrium.com
General (Review)Causes robust chromatin decondensation with potent acetylation of core histones H3 and H4. nih.gov

Chromatin Remodeling and Gene Expression Modulation (e.g., in neuronal plasticity, cell signaling, inflammatory pathways)

The inhibition of HDACs by this compound directly results in chromatin remodeling, transforming condensed, transcriptionally silent heterochromatin into a more open, active euchromatin state. nih.gov This process underpins widespread changes in gene expression that affect neuronal plasticity, cell signaling, and inflammatory pathways.

In the context of neuronal plasticity, HDAC inhibition by valproic acid has been shown to reactivate critical period plasticity in the adult brain. stackexchange.com By promoting a more open chromatin structure, it facilitates the transcription of genes associated with neuroprotection and plasticity. nih.govnih.gov For example, valproate treatment can induce the remodeling of the promoter for the Gad1 gene, which encodes a key enzyme for GABA synthesis. mdpi.com This leads to decreased methylation, enhanced histone acetylation, and increased Gad1 mRNA expression, ultimately boosting inhibitory neurotransmission. mdpi.com This epigenetic action is believed to be a key mechanism by which valproate modulates brain plasticity and prevents pathological cortical reorganization. nih.gov

Intracellular Signaling Pathway Perturbations (e.g., Wnt and ERK Signaling in in vitro models)

This compound has been shown to perturb key intracellular signaling cascades, including the Wnt and ERK pathways, which are critical for cell fate, proliferation, and differentiation. These effects have been primarily documented in in vitro models and appear to be context-dependent.

In vitro studies on neural stem cells (NSCs) have demonstrated that valproic acid can induce neuronal differentiation by activating the canonical Wnt signaling pathway. nih.govnih.gov Treatment of NSCs with VPA resulted in increased expression of Wnt-3α and its downstream effector, β-catenin. nih.govnih.gov This activation of Wnt/β-catenin signaling promotes the differentiation of NSCs into neurons. nih.gov Conversely, in an in vitro model using human bladder cancer cells, a combination of magnesium chloride and valproic acid was found to suppress the migration of cancer cells, an effect associated with the down-regulation of Wnt signaling. nih.gov

The extracellular signal-regulated kinase (ERK) pathway, a crucial regulator of neuronal growth and neurogenesis, is also modulated by valproate. nih.govjneurosci.org In cultured cortical neurons, valproate treatment leads to a time- and concentration-dependent activation of the ERK pathway, as evidenced by increased phosphorylation of ERK and its substrate RSK1. nih.govjneurosci.org This activation, which is dependent on the upstream kinases MEK and Raf, promotes cortical neuronal growth. jneurosci.org Similarly, in a bladder cancer cell line, the combination of magnesium chloride and VPA led to an increase in ERK phosphorylation. nih.gov

Table 3: Summary of In Vitro Effects on Wnt and ERK Signaling

PathwayModel SystemObserved EffectReference
Wnt SignalingNeural Stem CellsActivation (increased Wnt-3α and β-catenin), promoting neuronal differentiation. nih.gov, nih.gov
Bladder Cancer CellsDown-regulation (in combination with MgCl2). nih.gov
ERK SignalingCortical NeuronsActivation (increased phosphorylation of ERK), promoting neuronal growth. nih.gov, jneurosci.org
Bladder Cancer CellsActivation (increased ERK phosphorylation in combination with MgCl2). nih.gov

Fundamental Effects on Cellular Processes (in vitro and non-human in vivo models)

Cell Proliferation and Differentiation Studies

The valproate component of this compound has been extensively studied for its effects on cell proliferation and its ability to induce differentiation in various cell types, particularly in cancer cell lines. As an HDAC inhibitor, valproate can alter the acetylation state of histones, leading to changes in gene expression that can halt the cell cycle and promote a more differentiated phenotype. unipi.itlabforvets.com

In vitro studies have demonstrated that valproate can inhibit the proliferation of multiple cancer cell lines in a dose- and time-dependent manner. For instance, in prostate cancer cells, valproate treatment has been shown to decrease cell migration, invasion, and proliferation. oup.com This anti-proliferative effect is often associated with cell cycle arrest, typically at the G1 or G2/M phase. nih.gov The mechanism for this arrest involves the altered expression of key cell cycle regulatory proteins. nih.gov For example, valproate has been observed to upregulate the expression of cyclin-dependent kinase inhibitors like p21 and p27, while decreasing the expression of cyclins and cyclin-dependent kinases (cdks) such as cdk1. unipi.itnih.gov

Furthermore, valproate has been shown to induce differentiation in transformed cells. In F9 teratocarcinoma cells, valproate treatment leads to reduced proliferation and the expression of differentiation markers. nih.gov In mesenchymal pluripotent cells, valproate has been found to promote osteoblastic differentiation, an effect that is enhanced in the presence of extracellular matrices. researchgate.net Studies on cord blood mesenchymal stromal cells (MSCs) show that valproate can increase the expression of pluripotency markers like SOX2 and Oct-4, while also enhancing their potential to differentiate into osteocytes and chondrocytes under specific conditions. tandfonline.com

While the majority of these effects are attributed to valproate, research on the combined effect of magnesium and valproic acid (VPA) in bladder cancer cells suggests a cooperative role. The combination of magnesium chloride (MgCl2) and VPA was found to markedly reduce cell proliferation more effectively than either agent alone, indicating that the magnesium ion can enhance the anti-proliferative effects of valproate. nih.gov

Table 1: Effects of the Valproate Moiety on Cell Proliferation and Differentiation

Cell Line/Model Effect Key Molecular Changes Reference
Prostate Cancer Cells (2E) Inhibition of proliferation, migration, and invasion Upregulation of cyclin D2 oup.com
Colorectal Cancer Cells Inhibition of growth Cell cycle arrest; altered expression of cdk1, cdk2, cdk4, cyclin D, cyclin E, p19, p21, p27 nih.gov
F9 Teratocarcinoma Cells Reduced proliferation, induction of differentiation Accumulation of AP-2 transcription factor nih.gov
Mesenchymal Pluripotent Cells (C3H10T1/2) Inhibition of proliferation at high concentrations; promotion of osteoblastic differentiation Increased expression of osteogenic marker genes researchgate.net
Cord Blood Mesenchymal Stromal Cells Increased proliferation and expression of pluripotency markers (SOX2, Oct-4) - tandfonline.com
Bladder Cancer Cells (UC3) Inhibition of proliferation (synergistic effect with MgCl2) Downregulation of Wnt signaling; activation of ERK signaling nih.gov

Apoptosis and Cell Survival Pathways

The valproate component of this compound is a known inducer of apoptosis, or programmed cell death, in various cancer cell models. This pro-apoptotic activity is a key component of its potential antineoplastic effects. labforvets.com The induction of apoptosis by valproate is mediated through the modulation of several key signaling pathways and regulatory proteins involved in cell survival and death.

In many cancer cell lines, valproate treatment leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For example, in colorectal cancer xenograft models, valproate has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors the initiation of the apoptotic cascade. Valproate has also been shown to activate caspases, which are the primary executioners of apoptosis. In prostate cancer cells, acute treatment with valproate resulted in a significant increase in the activity of caspase-2 and caspase-3. researchgate.net

The molecular mechanisms underlying these effects are linked to valproate's role as an HDAC inhibitor. By altering gene expression, valproate can influence multiple cell survival pathways. It has been shown to regulate factors such as cAMP responsive element binding protein (CREB), brain-derived neurotrophic factor (BDNF), and the mitogen-activated protein kinase (MAPK) pathway, all of which are involved in promoting cell survival. mdpi.com Furthermore, valproate can suppress the expression of early genes like c-fos and c-jun, which are implicated in apoptosis and necrosis pathways. mdpi.com

The magnesium ion may also play a role in these processes. A study on bladder cancer cells demonstrated that high concentrations of magnesium chloride could independently trigger apoptosis and that its combination with VPA led to a significant reduction in tumor growth in vivo, suggesting an enhancement of the pro-apoptotic effects of valproate. nih.gov

Table 2: Effects of the Valproate Moiety on Apoptosis and Cell Survival Pathways

Cell Line/Model Effect Key Molecular Changes Reference
Colorectal Cancer (in vivo) Induction of apoptosis Upregulation of Bax; downregulation of Bcl-2 nih.gov
Prostate Cancer Cells (LNCaP, DU145) Increased caspase activity Activation of caspase-2 and caspase-3 researchgate.net
Rat Hepatoma Cells (FaO) Induction of apoptosis Increased expression of Fas-ligand and caspase-11; activation of caspase-3 unipi.it
Bladder Cancer Cells (UC3) Promotion of apoptosis (synergistic effect with MgCl2) Upregulation of p21 nih.gov
Various Neurological Models Neuroprotection Regulation of CREB, BDNF, Bcl-2, MAPK pathways; suppression of c-fos and c-jun mdpi.com

Autophagy and Endoplasmic Reticulum (ER) Stress Responses

Recent research has illuminated the role of the valproate component of this compound in modulating autophagy and the endoplasmic reticulum (ER) stress response, two interconnected cellular processes crucial for cell survival and homeostasis.

Autophagy is a cellular recycling process that can either promote cell survival under stress or contribute to cell death. Valproate has been shown to induce autophagy in several cancer cell lines. In glioma cells, for example, valproate-induced autophagy is associated with oxidative stress and the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov This induction of autophagy can contribute to the anticancer effects of valproate, and combining it with other autophagy inducers like rapamycin (B549165) can potentiate autophagic cell death. nih.gov In bladder cancer cells, both VPA and high concentrations of magnesium chloride were found to promote autophagy. nih.govmdpi.com

The ER is essential for protein folding, and disruptions in its function lead to ER stress. Valproate has been shown to have a dual role in the context of ER stress. On one hand, it can protect cells from ER stress-induced apoptosis. In HepG2 cells, pretreatment with valproate was found to increase the expression of ER chaperones like GRP78/BiP and calreticulin, which help to mitigate stress and improve protein folding capacity. biologists.com This protective effect appears to be mediated through the inhibition of glycogen (B147801) synthase kinase-3 (GSK-3), rather than by preventing the ER stress response itself. biologists.com On the other hand, in certain contexts, valproate can contribute to ER stress. For instance, in bladder cancer cells, both VPA and magnesium chloride treatment were shown to promote ER stress. nih.gov This suggests that the cellular context and concentration of the compound can determine whether its effects on the ER are primarily protective or pro-death.

Table 3: Effects of the Valproate Moiety on Autophagy and ER Stress

Cellular Process Cell Line/Model Effect Key Molecular Changes Reference
Autophagy Glioma Cells Induction of autophagy Associated with oxidative stress; activation of the ERK1/2 pathway nih.gov
Autophagy Bladder Cancer Cells Promotion of autophagy Increased expression of ATG5; increased LC3-II/LC3-I ratio nih.govmdpi.com
ER Stress HepG2 Cells Protection against ER stress-induced apoptosis Increased expression of ER chaperones (GRP78/BiP, calreticulin); inhibition of GSK-3 biologists.com
ER Stress Bladder Cancer Cells Promotion of ER stress - nih.gov

Analytical Method Development and Validation for Chemical Assessment

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental in separating and quantifying magnesium;2-propylpentanoate (B1229163) and its related impurities.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers a rapid and sensitive approach for the determination of magnesium;2-propylpentanoate and its process-related impurities. A selective UPLC method has been developed utilizing a reversed-phase Acquity BEH C18 column (100 mm × 2.1 mm i.d., 1.7 µm particle size). nih.govnih.gov The separation is achieved using an isocratic elution with a mobile phase consisting of acetonitrile and 5 mM ammonium (B1175870) dihydrogen orthophosphate (pH = 3.0) in a 45:55 ratio. nih.govresearchgate.net The flow rate is maintained at 0.3 mL/min with UV detection at 215 nm. nih.govnih.gov This method has been validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.govsemanticscholar.org The robustness of the method was assessed by introducing small changes to the mobile phase composition and pH, with the pH of the ammonium dihydrogen orthophosphate solution being a critical parameter for optimal separation. nih.govresearchgate.net

UPLC Method Parameters and Validation Summary

Parameter Details
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) nih.govnih.gov
Mobile Phase Acetonitrile: 5 mM Ammonium Dihydrogen Orthophosphate (pH 3.0) (45:55) nih.govresearchgate.net
Flow Rate 0.3 mL/min nih.govnih.gov
Detection UV at 215 nm nih.govnih.gov
Linearity Range 20-300 µg/mL researchgate.net
Accuracy (Recovery) 98-102% nih.govresearchgate.net
Precision Confirmed through multiple preparations of a single sample. nih.gov

| Selectivity | No interference from diluents or other components. nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and related compounds like divalproex sodium. ajpaonline.com A common approach involves reversed-phase HPLC. For instance, divalproex has been analyzed using an Agilent SB C18 column (50 x 4.6 mm, 5µm) with an isocratic mobile phase of a buffer and acetonitrile (60:40% v/v, pH 4). ajpaonline.com The analysis is performed at a flow rate of 1.0 ml/min, a temperature of 30°C, and UV detection at 210 nm, with a run time of 8 minutes. ajpaonline.com Another method for determining valproate content in magnesium valproate hydrate uses a C18 column with a mobile phase of acetonitrile, water, and trifluoroacetic acid. google.com HPLC methods are validated according to ICH guidelines for accuracy, linearity, robustness, and precision. ajpaonline.com

HPLC Method for Divalproex Analysis

Parameter Details
Column Agilent SB C18 (50 x 4.6 mm, 5µm) ajpaonline.com
Mobile Phase Buffer: Acetonitrile (60:40% v/v, pH 4) ajpaonline.com
Flow Rate 1.0 ml/min ajpaonline.com
Temperature 30°C ajpaonline.com
Detection UV at 210 nm ajpaonline.com

| Retention Time | 3.582 min ajpaonline.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable method for the analysis of volatile compounds like the valproate component of this compound. nih.gov Due to the volatility of valproic acid, GC is a frequently used analytical technique. nih.gov To address potential peak tailing of the fatty acid, on-column or pre-column derivatization may be employed. nih.gov For the determination of valproic acid and its metabolites, a method involving extraction with ethyl acetate, followed by trimethylsilylation and analysis by a GC-mass spectrometry (MS) system in selected ion monitoring mode has been developed. nih.gov This GC-MS method demonstrates good linearity and recovery. nih.gov

GC-MS Method for Valproic Acid and Metabolites

Parameter Details
Derivatization Trimethylsilylation nih.gov
Detection Mass Spectrometry (Selected Ion Monitoring) nih.gov
Linearity Range (Valproic Acid) 0.1-150 µg/ml nih.gov
Recovery 92-97% nih.gov
Relative Standard Deviation 3.9-8.1% nih.gov

| Lower Detection Limits | 2.8-18 ng/ml nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) provides a simple and rapid method for the qualitative and quantitative analysis of this compound. nih.gov For the determination of valproic acid in pharmaceutical preparations, a TLC-densitometric method has been developed using aluminum silica gel 60F254 plates. nih.gov A suitable mobile phase is a mixture of acetone (B3395972), water, chloroform, ethanol (B145695), and ammonia. nih.gov Detection can be achieved using a 2% aqueous solution of CuSO4·5H2O or a 2′,7′-dichlorofluorescein-aluminum chloride-iron (III) chloride system. nih.gov This method has been shown to be selective, linear, accurate, precise, and robust. nih.gov

TLC-Densitometric Method for Valproic Acid

Parameter Details
Stationary Phase Aluminum silica gel 60F254 plates nih.gov
Mobile Phase Acetone–water–chloroform–ethanol–ammonia (30:1:8:5:11, v/v/v/v/v) nih.gov
Detection Reagent 1 2% aqueous CuSO4·5H2O solution nih.gov
Detection Reagent 2 2′,7′-dichlorofluorescein-aluminum chloride-iron (III) chloride system nih.gov
Linearity Range (Reagent 1) 20.00–80.00 μ g/spot nih.gov

| Linearity Range (Reagent 2) | 1.00–2.00 μ g/spot nih.gov |

Spectrophotometric Analytical Methods (e.g., Colorimetry)

Spectrophotometric methods, particularly colorimetry, offer a viable option for the quantitative determination of the valproate moiety. A colorimetric procedure for valproic acid involves its conversion to valproic chloride, which then undergoes condensation with 2,4-dinitrophenylhydrazine in an alkaline medium. ptfarm.pl The resulting colored product can be measured spectrophotometrically. This method has been successfully applied to the assay of valproic acid and its salts. ptfarm.pl The color intensity is measured at 500 nm, and the method demonstrates a linear relationship between absorbance and concentration over a defined range. ptfarm.pl

Colorimetric Method for Valproic Acid

Parameter Details
Principle Condensation of valproic chloride with 2,4-dinitrophenylhydrazine ptfarm.pl
Detection Wavelength 500 nm ptfarm.pl
Linearity Range 13.65 µg/ml to 45.45 µg/ml ptfarm.pl
Recovery (from Magnesium Valproate) 99.2% ptfarm.pl

| Standard Deviation (from Magnesium Valproate) | 3.4% ptfarm.pl |

Electrophoretic and Potentiometric Approaches

Electrophoretic and potentiometric techniques provide alternative analytical strategies for the assessment of compounds related to this compound.

Capillary electrophoresis with capacitively coupled contactless conductivity detection (C4D) has been utilized for the direct determination of valproic acid in biological fluids. unige.ch This method is noted for its simple sample preparation and short analysis time. unige.ch

Potentiometric sensors, based on ion-selective electrodes, are another approach for the determination of pharmaceutical compounds. nih.govnih.gov These sensors offer advantages such as simple design, rapid response, and good selectivity. nih.gov A potentiometric biosensor with a poly (vinyl chloride) (PVC) membrane has been developed for the determination of valproic acid. researchgate.net This biosensor demonstrated a wide working concentration range and a low detection limit. researchgate.net Potentiometric methods can be applied to the analysis of pharmaceutical formulations and biological samples. nih.gov

Potentiometric Biosensor for Valproic Acid

Parameter Details
Sensor Type Poly (vinyl chloride) (PVC) membrane-based biosensor researchgate.net
Working Concentration Range 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ mol L⁻¹ researchgate.net
Nernstian Slope 59.0 ± 3.6 mV/decade researchgate.net
Lower Detection Limit 9.75 × 10⁻⁷ mol L⁻¹ researchgate.net

| Response Time | Less than 10 s researchgate.net |

Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of compounds like valproic acid and its salts, which lack a strong UV-absorbing chromophore. One effective approach involves CE with capacitively coupled contactless conductivity detection (C4D). This method allows for the direct determination of valproate without the need for derivatization.

In a typical application for the analysis of valproic acid, the running electrolyte solution might consist of 10 mM 2-(N-morpholino)ethane sulfonic acid (MES)/DL-histidine (His) and 50 μM hexadecyltrimethylammonium bromide (HTAB) at a pH of 6.0. unige.chnih.gov The inclusion of HTAB serves to reverse the electroosmotic flow. Analyses can be performed rapidly, often in under 3 minutes. unige.chnih.gov For sample preparation, particularly from complex matrices, deproteinization with acetonitrile is a common step to reduce interference. unige.chnih.gov This CE-C4D method has demonstrated a limit of detection (LOD) for valproic acid as low as 24 ng/ml and a limit of quantification (LOQ) of 80 ng/ml in plasma samples. unige.chnih.gov

ParameterValue
Technique Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-C4D)
Running Electrolyte 10 mM MES/DL-His and 50 μM HTAB (pH 6.0)
Analysis Time < 3 minutes
LOD (in plasma) 24 ng/ml
LOQ (in plasma) 80 ng/ml

Valproate-Selective Electrode Potentiometry

Potentiometry, utilizing ion-selective electrodes, offers a simple and rapid alternative for the determination of valproate. A valproate-selective biosensor can be constructed based on a poly (vinyl chloride) (PVC) membrane. Such a sensor has been shown to function effectively over a wide concentration range, from 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ mol L⁻¹, exhibiting a Nernstian slope of 59.0 ± 3.6 mV/decade. researchgate.net

This potentiometric method is characterized by a low detection limit of 9.75 × 10⁻⁷ mol L⁻¹ and a very fast response time of less than 10 seconds. researchgate.net Furthermore, the biosensor demonstrates good stability and can operate across a broad pH range of 4.0 to 11.0, making it a versatile tool for valproate quantification. researchgate.net Its high selectivity against other antiepileptic drugs and common ions found in biological samples is a key advantage. researchgate.net

ParameterValue
Technique Valproate-Selective Electrode Potentiometry
Sensor Type PVC membrane-based biosensor
Linear Range 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ mol L⁻¹
Nernstian Slope 59.0 ± 3.6 mV/decade
Limit of Detection 9.75 × 10⁻⁷ mol L⁻¹
Response Time < 10 seconds
Operational pH Range 4.0–11.0

Method Validation Principles and Parameters

The validation of analytical methods is a critical process that demonstrates the suitability of a particular method for its intended purpose. For this compound, this involves a comprehensive evaluation of several key parameters as outlined by international guidelines.

Linearity, Accuracy, Precision, Selectivity

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. For the analysis of magnesium valproate and its related impurities by Ultra Performance Liquid Chromatography (UPLC), linearity has been demonstrated over a concentration range of 50–350 μg/mL. nih.gov Similarly, a gas chromatography (GC) method for the assay of Magnesium Valproate showed linearity in the range of 2000-8000 µg/mL with a correlation coefficient of 0.999. sphinxsai.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies. For a UPLC method, the recovery of magnesium valproate and its related impurities was found to be between 98% and 102% when spiked at 50%, 100%, and 150% of the standard concentration. nih.govresearchgate.net A GC method demonstrated accuracy with recovery values between 99.54% and 100.28%. sphinxsai.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). For a GC method, the %RSD for system precision was 0.67% and for method precision was 0.70%. sphinxsai.com A validated RP-HPLC method for valproate and valproic acid showed %RSD for repeatability of 0.4 and 0.1, respectively. ijamscr.com

Selectivity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the UPLC method for magnesium valproate, selectivity was confirmed by injecting blank matrix, individual impurities, and the standard solution, with no interference observed. nih.gov

Validation ParameterUPLC Method FindingsGC Method Findings
Linearity Range 50–350 μg/mL2000–8000 µg/mL
Correlation Coefficient (r²) >0.9970.999
Accuracy (% Recovery) 98% - 102%99.54% - 100.28%
Precision (%RSD) Not explicitly stated in the provided text0.67% (system), 0.70% (method)
Selectivity No interference observedSpecificity determined by stress testing

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For a UPLC method developed for magnesium valproate and its process-related impurities, the LOD and LOQ for each component were determined to be 1.0 μg/mL and 2.0 μg/mL, respectively. nih.gov A validated GC method for magnesium valproate found the LOD to be 0.1 ppm and the LOQ to be 1.0 ppm. sphinxsai.com Another study involving an RP-HPLC method for valproic acid and sodium valproate reported an LOD of 0.57 µg/ml and 0.7310 µg/ml, and an LOQ of 1.73 µg/ml and 2.215 µg/ml, respectively. bepls.com

Analytical MethodAnalyteLODLOQ
UPLCMagnesium Valproate & Impurities1.0 μg/mL2.0 μg/mL
GCMagnesium Valproate0.1 ppm1.0 ppm
RP-HPLCValproic Acid0.57 µg/ml1.73 µg/ml
RP-HPLCSodium Valproate0.7310 µg/ml2.215 µg/ml

Impurity Profiling and Characterization of Process-Related Impurities

The identification and control of impurities in drug substances are crucial for ensuring their safety and efficacy. Impurity profiling involves the identification, quantification, and characterization of impurities that may be present. For valproate sodium, potential process-related impurities can originate from the manufacturing process.

A UPLC method has been specifically developed for the determination of magnesium valproate and its process-related impurities. nih.govnih.gov This method is capable of separating magnesium valproate from known impurities. Some of the potential process impurities associated with valproate synthesis include:

N,N-dimethyl valpronamide (DMVA) oup.com

Valeric acid (VA) oup.com

2-methyl valeric acid (MVA) oup.com

2-ethyl valeric acid (EVA) oup.com

2-isopropyl valeric acid (IPVA) oup.com

2-n-butyl valeric acid (BVA) oup.com

2-propyl-2-pentenoic acid (PPA) oup.com

Chemical Stability and Degradation Pathways

Degradation Studies and Products Characterization (e.g., Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and pathways. nih.gov These studies expose the drug substance to conditions more severe than accelerated stability testing, including acidic, alkaline, oxidative, thermal, and photolytic stress. nih.govbiomedres.usasianjpr.com

In a comprehensive forced degradation study, magnesium valproate was subjected to a variety of stressors. sphinxsai.com The compound was refluxed with 0.1 M hydrochloric acid (HCl) at 80°C for 2 hours for acidic degradation. Alkaline degradation was induced by treating the drug with 0.1 M sodium hydroxide (B78521) (NaOH) at 80°C for 2 hours. Thermal stress was applied by exposing the powdered drug to a temperature of 110°C for 48 hours. For photolytic degradation, the powdered drug was exposed to sunlight for 24 hours. sphinxsai.com The results of these studies indicated that magnesium valproate is a remarkably stable compound, with no degradation products being produced under these specific stress conditions. sphinxsai.com

While no degradation products were identified for magnesium valproate under the tested conditions, studies on the closely related compound, sodium valproate, have shown the formation of 2-isopropylpentanoic acid as a degradation product under alkaline conditions. akjournals.com This suggests a potential, though unconfirmed, degradation pathway for magnesium valproate under similar circumstances.

A selective ultra-performance liquid chromatographic (UPLC) method has been developed to determine magnesium valproate and its process-related impurities, which include pentanoic acid, 2-ethyl pentanoic acid, 2-(1-methyl, ethyl)pentanoic acid, and valeronitrile. researchgate.net

Table 1: Forced Degradation Conditions for Magnesium;2-propylpentanoate (B1229163)

Stress Condition Parameters Observation
Acid Hydrolysis 0.1 M HCl, 80°C, 2 hrs No degradation products observed sphinxsai.com
Base Hydrolysis 0.1 M NaOH, 80°C, 2 hrs No degradation products observed sphinxsai.com
Thermal 110°C, 48 hrs No degradation products observed sphinxsai.com
Photolytic Sunlight, 24 hrs No degradation products observed sphinxsai.com

Factors Influencing Chemical Stability (e.g., pH, Humidity, Temperature, Crystal Form)

Several factors can influence the chemical stability of magnesium;2-propylpentanoate.

pH: The stability of magnesium valproate can be influenced by pH. In the development of an analytical method, it was noted that the pH of the ammonium (B1175870) dihydrogen orthophosphate solution should be carefully monitored to ensure the best separation of the compound and its impurities, suggesting that pH plays a role in its stability. nih.gov Studies on other magnesium compounds have also shown that changes in pH can accelerate degradation. nih.govkinampark.com The degradation of magnesium in aqueous solutions leads to an increase in pH due to the formation of magnesium hydroxide. nih.gov

Humidity: Magnesium valproate is described as a white or almost white hygroscopic crystalline powder, indicating its tendency to absorb moisture from the air. sphinxsai.com Hygroscopicity can be a critical factor in the stability of a compound as the presence of water can facilitate hydrolytic degradation.

Temperature: As demonstrated in forced degradation studies, magnesium valproate exhibits high thermal stability, showing no degradation even when heated at 110°C for 48 hours. sphinxsai.com

Crystal Form: While not explicitly detailed in the available literature for magnesium valproate, the crystal form of a compound can significantly impact its stability, solubility, and other physicochemical properties.

Kinetics of Degradation Reactions

Detailed kinetic studies on the degradation of this compound are not extensively reported in the available literature. The forced degradation studies performed indicate a high degree of stability, suggesting that the kinetics of degradation under normal storage conditions would be very slow. sphinxsai.com To accurately determine the degradation kinetics, further studies would be required to measure the rate of degradation under various conditions and identify the order of the reaction.

Broader Academic Research Applications of Magnesium;2 Propylpentanoate Non Clinical

Utilization as a Tool in Chemical Synthesis and Reaction Discovery

The primary focus in the chemical literature regarding magnesium;2-propylpentanoate (B1229163) is on its own synthesis and preparation rather than its use as a reagent or catalyst in the discovery of new reactions. google.comgoogle.com Methods for its preparation are designed to yield a product with high purity and specific physicochemical properties suitable for further study and formulation. google.com

Key synthetic routes involve the reaction of valproic acid with magnesium sources. One common method is the reaction of valproic acid with magnesium alkoxides, such as magnesium ethoxide, in an alcoholic solvent like ethanol (B145695). google.comgoogle.com This reaction can be performed with stoichiometric amounts of the reactants, and the resulting magnesium valproate can be isolated by techniques like solvent evaporation or precipitation with a non-solvent such as acetone (B3395972). google.com Another preparative method involves the reaction of valproic acid with magnesium oxide in an alcoholic medium, though this can present challenges in achieving a pure final product. google.com

While organomagnesium compounds, such as Grignard reagents and magnesocene, are staples in organic synthesis for forming carbon-carbon bonds, the role of magnesium;2-propylpentanoate as a synthetic tool is not prominently featured in the reviewed literature. chemicalbook.comnih.govwikipedia.org Its application in academic research is less about facilitating chemical transformations and more about its own properties and biological interactions.

Application in Fundamental Biochemical and Molecular Biology Research (e.g., probing enzyme activities, signaling pathways in model systems)

This compound serves as a valuable compound for investigating fundamental biochemical and molecular biological processes, largely due to the distinct activities of its constituent ions: magnesium and valproic acid. speciation.netnih.gov Upon dissociation, the valproic acid ion, in particular, is known to interact with multiple components of cellular signaling cascades. nih.govpatsnap.com

A significant area of research is its effect on neurotransmitter systems, especially the GABAergic system. patsnap.comresearchgate.net Valproic acid has been shown to inhibit key enzymes responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). speciation.netpatsnap.com This enzymatic inhibition leads to increased GABA concentrations in the central nervous system. nih.gov The specific enzymes targeted in these research models include:

GABA Transaminase (GABA-T): Inhibition of this enzyme reduces the breakdown of GABA. patsnap.comresearchgate.net

Succinic Semialdehyde Dehydrogenase (SSA-DH): As part of the GABA degradation pathway, its inhibition also contributes to elevated GABA levels. patsnap.comresearchgate.net

Conversely, valproic acid can stimulate the activity of Glutamic Acid Decarboxylase , the enzyme that synthesizes GABA from the excitatory neurotransmitter glutamate (B1630785). patsnap.com

Beyond the GABA system, valproic acid is a known inhibitor of histone deacetylases (HDACs) . speciation.netnih.gov This activity has potential implications for gene expression and has been shown to induce tumor cell differentiation, apoptosis, and growth arrest in research models. nih.gov The compound also modulates the properties of voltage-gated sodium channels and T-type calcium channels. nih.govpatsnap.com

The magnesium ion (Mg²⁺) component also contributes to the compound's utility in biochemical research. Magnesium is an essential cation that acts as a natural antagonist of the N-Methyl-D-Aspartate (NMDA) receptor , which is involved in excitatory neurotransmission. patsnap.comnih.gov It also functions as a cofactor for numerous enzymes and is critical in regulating ion channels and cellular energy metabolism, including the activation of mitochondrial dehydrogenases and ATP synthase. nih.govnih.gov The presence of magnesium may work synergistically with valproate, for instance, by stabilizing neuronal membranes. patsnap.com Research has also identified magnesium as a regulator of the lysosomal two-pore channel 2 (TPC2), linking it to cellular signaling pathways involving NAADP and MAP kinases. nih.gov

Table 1: Investigated Biochemical Targets of this compound Components
ComponentTargetObserved Effect in Research ModelsReference
Valproic AcidGABA Transaminase (GABA-T)Inhibition patsnap.comresearchgate.net
Valproic AcidSuccinic Semialdehyde Dehydrogenase (SSA-DH)Inhibition patsnap.comresearchgate.net
Valproic AcidGlutamic Acid DecarboxylaseStimulation patsnap.com
Valproic AcidHistone Deacetylases (HDACs)Inhibition speciation.netnih.gov
Valproic AcidVoltage-Gated Sodium ChannelsModulation nih.govpatsnap.com
Magnesium (Mg²⁺)NMDA ReceptorAntagonism patsnap.com
Magnesium (Mg²⁺)Two-Pore Channel 2 (TPC2)Regulation nih.gov

Investigations in Material Science and Formulation Chemistry

The physical and chemical characteristics of this compound are a key focus of research in material science, particularly concerning its formulation for consistent and stable delivery.

This compound is a white solid. google.compharmaffiliates.com A significant challenge in its formulation is the hygroscopic nature of some valproate salts like sodium valproate. google.com Research has aimed to develop forms of magnesium valproate with improved physicochemical properties for pharmaceutical applications. google.com One such development is magnesium valproate hydrate, which is described as a white solid with a polymorphic structure that is partly crystalline and partly amorphous. google.com

Formulation studies often involve combining magnesium valproate with various excipients to create stable dosage forms. These can include rate-controlling polymers for modified-release compositions, binders like povidone, and lubricants such as magnesium stearate. google.comjchr.org The development of microcrystalline forms is intended to enhance bioavailability. google.com

Table 2: Physicochemical Properties of this compound
PropertyValue/DescriptionReference
Molecular FormulaC₁₆H₃₀MgO₄ nih.gov
Molecular Weight310.71 g/mol nih.gov
AppearanceWhite Solid google.compharmaffiliates.com
Composition (by weight)Carbon: 61.8%, Hydrogen: 9.7%, Magnesium: 7.8%, Oxygen: 20.6% google.com
SolubilityReadily dissolves in water or aqueous solutions google.com

The stability of magnesium valproate formulations is a critical aspect of material science investigations. The goal is to ensure that the compound remains chemically intact and physically stable over time and under various storage conditions. A patent for a modified-release pharmaceutical composition of magnesium valproate specifies that the formulation retains a potency of at least 90% after 6 months of storage at accelerated conditions of 40°C and 75% relative humidity. google.com

While specific long-term stability data for magnesium valproate is found within patent literature, related studies on other valproate salts provide valuable context. For example, a study on concentrated solutions of sodium valproate (20 mg/mL) in polypropylene (B1209903) syringes found them to be physically and chemically stable for at least 30 days when stored at 5°C ± 3°C. nih.gov However, the physical stability of repackaged sodium valproate tablets can be compromised, with significant weight gain and variable dissolution profiles observed under accelerated conditions, highlighting the importance of appropriate formulation and packaging. researchgate.net These findings underscore the focus within formulation chemistry on creating robust preparations of valproate salts, including magnesium valproate, that maintain their integrity over their shelf-life.

Future Directions in Fundamental Chemical and Biochemical Research

Development of Advanced Synthetic Routes for Enhanced Purity and Yield

The pursuit of more efficient and sustainable methods for synthesizing magnesium;2-propylpentanoate (B1229163) is a key area of future research. Current methods, while effective, present opportunities for improvement in terms of yield, purity, and environmental impact.

One promising approach involves the reaction of valproic acid with magnesium alkoxides, such as magnesium ethoxide, in an alcohol-based solvent. This method is noted for its rapid reaction time, often completing within minutes at room temperature, and can yield a product with 95% purity without extensive purification. Future research will likely focus on optimizing this process for industrial-scale production, with a focus on stoichiometric precision and efficient mixing to ensure homogeneity in large batches.

Another area of exploration is the development of "greener" synthetic routes. This includes investigating the use of alternative raw materials, catalysts, and reaction conditions to minimize the environmental footprint of the manufacturing process. e3s-conferences.org The goal is to streamline production by reducing the number of reaction steps, which in turn would lower production costs and improve sustainability. e3s-conferences.org

Furthermore, techniques to produce high-purity magnesium, a key starting material, are also under investigation. The Pidgeon process, a traditional method for magnesium production, is being refined to yield magnesium with greater than 99.99% purity directly, which could have significant implications for the quality of the final magnesium;2-propylpentanoate product. xjtu.edu.cn

Table 1: Comparison of Synthetic Approaches for this compound and its Precursors

Synthetic MethodKey FeaturesPotential for Improvement
Magnesium Alkoxide Method Rapid reaction time, high initial purity. Scalability, optimization of mixing and drying protocols.
"Green" Synthesis Focus on sustainable materials and processes. e3s-conferences.orgCatalyst efficiency, reduction of reaction steps. e3s-conferences.org
Pidgeon Process Refinement Direct production of high-purity magnesium. xjtu.edu.cnCost-effectiveness at industrial scale.
2-cyano-2-valproate Hydrolysis Precise temperature control for hydrolysis and deacidification. e3s-conferences.orgOptimization of reaction conditions to maximize yield and purity. e3s-conferences.org

Deeper Elucidation of Sub-Molecular Interactions with Biological Components

While the macro-level effects of this compound are well-documented, a more profound understanding of its interactions at the sub-molecular level is a critical frontier for future research. The therapeutic actions of this compound are believed to stem from the combined effects of the valproate and magnesium ions. nih.govpatsnap.com

Valproate is known to influence several biological pathways. A primary mechanism is the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting enzymes responsible for its breakdown. nih.govpatsnap.com It also interacts with and inhibits histone deacetylases (HDACs), which can lead to changes in gene expression. scirp.orgresearchgate.net This epigenetic modulation is a significant area of interest, as it may explain the broad spectrum of valproate's effects. scirp.orgresearchgate.net

Recent studies have begun to map the interaction networks of valproate's molecular targets, revealing a strong influence on apoptosis clusters and neurotrophin signaling pathways. nih.gov Research also indicates that valproate may interact directly with DNA and histones, potentially through van der Waals forces and electrostatic binding, which could alter DNA superstructure and histone conformations. nih.gov

The magnesium ion in this compound also plays a crucial role. It acts as a natural antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, which is involved in excitatory signaling in the brain. patsnap.com By blocking these receptors, magnesium helps to reduce neuronal excitability. patsnap.com The synergistic action of valproate's GABA-enhancing effects and magnesium's NMDA receptor antagonism is a key area for further investigation. patsnap.com

Future research will likely employ advanced techniques to further dissect these interactions. This could include high-resolution imaging and computational modeling to visualize and predict how this compound binds to its various molecular targets. A more detailed understanding of these sub-molecular interactions will be instrumental in designing more specific and effective therapeutic agents.

Innovation in Analytical Methodologies for Complex Matrices

The accurate quantification of this compound and its metabolites in complex biological matrices is essential for both research and potential future clinical applications. The development of more sensitive, specific, and efficient analytical methods is an ongoing priority.

Currently, chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods for analyzing valproic acid and its salts. ukaazpublications.comresearchgate.net These are often coupled with detection methods like mass spectrometry (MS) or ultraviolet (UV) detection. ukaazpublications.com However, a significant challenge in the analysis of valproic acid is its lack of a strong chromophore, which makes it difficult to detect at low concentrations using UV-based methods. nih.govcolab.ws

To overcome this limitation, researchers are exploring chemical derivatization techniques. nih.govcolab.ws By introducing a chromophore to the valproic acid molecule, its detectability in the UV range can be significantly increased, allowing for quantification at much lower concentrations. nih.govcolab.ws

Ultra-performance liquid chromatography (UPLC) has also emerged as a powerful tool for the analysis of magnesium valproate and its impurities. nih.govresearchgate.net UPLC methods offer high selectivity and have been successfully validated for linearity, accuracy, and precision. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly sensitive and selective technique being employed for the determination of valproic acid in biological samples. nih.govmagtechjournal.com This method allows for the exploitation of stable in-source adducts to increase the specificity of detection, which is particularly important in forensic applications. nih.gov

Table 2: Advanced Analytical Techniques for this compound

Analytical TechniquePrincipleAdvantagesFuture Directions
HPLC with Derivatization Introduction of a chromophore to enhance UV detection. nih.govcolab.wsIncreased sensitivity for low concentrations. nih.govcolab.wsDevelopment of novel, stable derivatizing agents.
UPLC Utilizes smaller particle sizes for higher resolution and speed. nih.govresearchgate.netHigh selectivity and efficiency. nih.govresearchgate.netApplication to a wider range of biological matrices.
LC-MS/MS Combines the separation power of LC with the mass analysis of MS. nih.govmagtechjournal.comHigh sensitivity and specificity. nih.govOptimization of in-source adduct formation for improved selectivity. nih.gov
Gas Chromatography (GC) Separation based on volatility. sphinxsai.comWell-established for valproic acid analysis. sphinxsai.comMiniaturization and development of portable GC systems.

Exploration of Novel Non-Biological or Industrial Chemical Applications

While this compound is primarily known for its therapeutic applications, its unique chemical properties suggest potential for use in non-biological or industrial settings. The valproate component, a branched-chain fatty acid, and the presence of magnesium open up possibilities for its use as a specialty chemical.

Valproic acid itself was originally synthesized as an organic solvent and saw use in various industrial and pharmaceutical manufacturing processes for nearly a century before its therapeutic properties were discovered. drugbank.comdrugbank.com This history hints at its potential utility in chemical synthesis and formulation.

Future research could explore the use of this compound as a catalyst or a precursor in the synthesis of other organic compounds. Its structure could lend itself to applications in polymer chemistry or as a stabilizer in certain formulations. The magnesium ion could also impart specific properties, making it useful in materials science. For example, high-purity magnesium is increasingly used in the manufacturing of high-performance magnesium alloys and in the electronics industry. xjtu.edu.cnresearchgate.net The principles behind purifying magnesium for these applications could potentially be adapted for the synthesis of high-purity this compound for specialized industrial uses.

Research into the use of magnesium salts in other fields, such as in the development of novel electrolytes for rechargeable magnesium batteries, could also inspire new applications for this compound. researchgate.net The interaction of the valproate anion with other components in such systems would be a novel area of investigation.

Computational Design and Prediction of this compound Derivatives with Tuned Chemical Properties

The use of computational tools, or in silico methods, is becoming increasingly integral to the design and development of new chemical entities. nih.govtbzmed.ac.ir For this compound, these approaches offer a powerful way to predict the properties of novel derivatives and to guide their synthesis.

Molecular docking studies can be used to simulate the interaction of potential derivatives with biological targets, such as the GABA receptor or histone deacetylases. tbzmed.ac.ir This allows researchers to predict the binding affinity and to understand the structural basis for the activity of these compounds. By making targeted modifications to the valproate structure, it may be possible to design derivatives with enhanced potency or selectivity.

In silico methods can also be used to predict the pharmacokinetic and physicochemical properties of new compounds. nih.gov For example, the addition of a fluorine atom to a molecule has been shown to improve metabolic stability and solubility. nih.gov Computational models can be used to screen large libraries of virtual compounds to identify those with the most promising drug-like properties before they are synthesized, saving significant time and resources. biorxiv.org

Future research in this area will likely focus on the development of more accurate and predictive computational models. This will involve integrating data from experimental studies with advanced computational algorithms to create a more comprehensive understanding of the structure-activity relationships of valproate derivatives. The ultimate goal is to use these in silico tools to rationally design the next generation of compounds with precisely tuned chemical and biological properties.

Q & A

Q. What are the established synthetic routes for magnesium 2-propylpentanoate, and how can purity be optimized during synthesis?

Magnesium 2-propylpentanoate is synthesized via esterification of 2-propylpentanoic acid (valproic acid) with magnesium salts. Critical steps include controlling reaction stoichiometry to avoid byproducts and employing flash chromatography for purification (e.g., using 9:1 DCM/MeOH/NH₃ mixtures for analogous compounds) . Purity optimization involves rigorous drying to prevent hydrolysis and spectroscopic validation (¹H/¹³C-NMR, mass spectrometry) to confirm structural integrity .

Q. How does magnesium 2-propylpentanoate differ pharmacologically from other valproate salts (e.g., sodium valproate)?

Unlike sodium valproate, magnesium 2-propylpentanoate exhibits altered pharmacokinetics due to the magnesium counterion, which may influence bioavailability and tissue distribution. Comparative studies in rodent models suggest slower absorption rates for magnesium salts, necessitating adjusted dosing regimens in epilepsy models . Mechanistically, both forms act as histone deacetylase (HDAC) inhibitors (IC₅₀ ~0.4 μM for HDAC1) and enhance GABAergic neurotransmission .

Q. What analytical methods are recommended for quantifying magnesium 2-propylpentanoate in biological matrices?

Gas-liquid chromatography (GLC) and GC-MS are gold standards for plasma and urine quantification, with detection limits <1 μg/mL. Derivatization using ethyl chloroformate improves volatility for GLC . For in vitro studies, HPLC-UV (λ = 210 nm) with C18 columns provides reliable separation from metabolites .

Q. What are the primary toxicological concerns associated with magnesium 2-propylpentanoate in preclinical studies?

Acute toxicity (rat LD₅₀ ~1.2 g/kg) includes hepatotoxicity and teratogenicity, linked to mitochondrial dysfunction and oxidative stress. Chronic exposure in primates shows dose-dependent neurodevelopmental risks, requiring strict adherence to OECD 408 guidelines for long-term toxicity assessments .

Advanced Research Questions

Q. How can structural modifications of magnesium 2-propylpentanoate mitigate its teratogenic effects while retaining anticonvulsant activity?

Patent data exclude derivatives like pivaloyloxymethyl esters due to toxicity . Advanced strategies include:

  • Prodrug design : Incorporating tertiary amino groups (e.g., (1-methylpiperidin-4-yl) esters) to enhance blood-brain barrier penetration and reduce hepatic metabolism .
  • Multi-target ligands : Conjugating with docosahexaenoic acid (DHA) to exploit anti-inflammatory synergy, as seen in neuroinflammatory models .

Q. What experimental designs resolve contradictions in magnesium 2-propylpentanoate’s pharmacokinetic data across species?

Discrepancies in bioavailability (e.g., 80% in humans vs. 50% in rodents) are addressed via:

  • Cross-species microdialysis : Direct measurement of brain extracellular fluid concentrations .
  • Population pharmacokinetics : Nonlinear mixed-effects modeling (NONMEM) to account for metabolic enzyme polymorphisms .

Q. How does magnesium 2-propylpentanoate interact with multi-target networks in neuroinflammatory diseases?

Network pharmacology studies reveal dual HDAC inhibition and Wnt/β-catenin pathway activation, modulating neuroinflammation. In silico docking (AutoDock Vina) predicts binding to HDAC2 (ΔG = -9.2 kcal/mol) and PPARγ (ΔG = -8.5 kcal/mol), validated via luciferase reporter assays .

Q. What methodologies validate the efficacy of magnesium 2-propylpentanoate in combinatorial therapy for epilepsy?

Stepwise protocols :

  • In vitro : High-throughput screening (HTS) with GABA-A receptor-transfected HEK293 cells .
  • In vivo : Kindling models (e.g., corneal or hippocampal stimulation) to assess seizure threshold elevation .
  • Clinical correlation : Meta-analysis of refractory epilepsy trials using Cochrane Review criteria .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis .
  • Toxicity Screening : Include zebrafish embryotoxicity assays (FET) for rapid teratogenicity profiling .
  • Data Interpretation : Use pathway enrichment tools (DAVID, KEGG) to map multi-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.